4-Methoxy-3-(phenoxymethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-8-7-12(10-16)9-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUFQGJMFDQJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Innovations in the Synthetic Methodologies for 4 Methoxy 3 Phenoxymethyl Benzaldehyde
Retrosynthetic Analysis and Key Disconnections for 4-Methoxy-3-(phenoxymethyl)benzaldehyde
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.
For this compound, the most logical and strategic disconnection is the ether linkage of the phenoxymethyl (B101242) group. This particular bond, a benzylic ether, is readily formed through well-established nucleophilic substitution reactions.
Key Disconnection: The primary disconnection occurs at the C-O bond of the ether, leading to two precursor fragments:
Synthon A: A cationic species, specifically a 3-formyl-6-methoxybenzyl cation.
Synthon B: A phenoxide anion.
These synthons correspond to the following practical chemical reagents (synthetic equivalents):
Reagent A: 3-(Halomethyl)-4-methoxybenzaldehyde (e.g., 3-(bromomethyl)-4-methoxybenzaldehyde). This electrophilic component contains the necessary aldehyde and methoxy-substituted benzene (B151609) ring with a reactive benzylic halide.
Reagent B: Phenol (B47542), which can be readily deprotonated by a mild base to form the nucleophilic sodium or potassium phenoxide.
This retrosynthetic pathway is highly advantageous because it relies on the robust and high-yielding Williamson ether synthesis for the key bond-forming step. An alternative disconnection of the C-C bond between the benzyl (B1604629) group and the aromatic ring would likely involve more complex and lower-yielding Friedel-Crafts type reactions, which are difficult to control with multiply-substituted aromatic rings.
Established Synthetic Pathways to this compound
Based on the retrosynthetic analysis, established pathways can be categorized as either linear or convergent, although for a molecule of this complexity, the strategies often overlap.
A linear synthesis involves the sequential modification of a single starting material. A plausible and efficient linear route to this compound begins with 4-methoxy-3-methylbenzaldehyde (B1345598). sigmaaldrich.com
Step 1: Benzylic Bromination The first step is the selective halogenation of the benzylic methyl group. This is commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
Reaction: 4-methoxy-3-methylbenzaldehyde + NBS → 3-(bromomethyl)-4-methoxybenzaldehyde + Succinimide
Step 2: Williamson Ether Synthesis The resulting 3-(bromomethyl)-4-methoxybenzaldehyde is a reactive electrophile. It is then reacted with phenol in the presence of a base to form the target ether. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenol to form the more nucleophilic phenoxide anion, which then displaces the bromide ion in an Sₙ2 reaction.
Reaction: 3-(bromomethyl)-4-methoxybenzaldehyde + Phenol + K₂CO₃ → this compound + KBr + KHCO₃
This two-step linear sequence is a reliable method for accessing the target compound from a readily available precursor.
A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in a final step. For this compound, the convergent approach culminates in the same key Williamson ether synthesis step as the linear strategy.
Fragment A Synthesis: The electrophilic fragment, 3-(bromomethyl)-4-methoxybenzaldehyde, is prepared as described in the linear sequence from 4-methoxy-3-methylbenzaldehyde.
Fragment B Preparation: The nucleophilic fragment, sodium phenoxide, is prepared in a separate reaction by treating phenol with a strong base like sodium hydride or sodium hydroxide.
Emerging and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of more efficient, safer, and environmentally benign processes.
While the core synthesis relies on a classic reaction, catalytic methods can significantly enhance its efficiency and sustainability.
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis step is an ideal candidate for improvement using phase-transfer catalysis. researchgate.net In a typical setup using solid potassium carbonate as the base and an organic solvent, the reaction can be slow due to the low solubility of the inorganic base. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the electrophile resides. This dramatically increases the reaction rate, allowing for milder conditions (lower temperatures) and shorter reaction times.
| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) Method |
|---|---|---|
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Base | K₂CO₃ (solid) | K₂CO₃ (solid) |
| Solvent | Acetonitrile (B52724) / DMF | Toluene (B28343) / Acetonitrile |
| Temperature | Reflux (80-150 °C) | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Yield | Moderate to Good | Good to Excellent |
Transition Metal-Catalyzed Processes: An alternative hypothetical route could involve the late-stage introduction of the aldehyde group. For instance, if one were to synthesize 3-(phenoxymethyl)-4-methoxytoluene, the final step would be the oxidation of the methyl group to an aldehyde. While traditional oxidants like potassium permanganate (B83412) can be used, modern methods employ transition metal catalysts for higher selectivity and milder conditions. rsc.org Catalytic systems based on manganese, cobalt, or palladium could achieve this transformation using cleaner oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), aligning with green chemistry principles. rsc.orggoogle.com
The principles of green chemistry provide a framework for making chemical processes more environmentally friendly. mun.canih.gov Several of these principles can be applied to the synthesis of this compound.
Principles of Green Chemistry in this compound Synthesis
Solvent-Free Reaction Methodologies
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify work-up procedures, and lower costs. For the synthesis of this compound, solvent-free Williamson ether synthesis offers a promising alternative to traditional solution-phase methods.
Research into the etherification of phenols under solvent-free conditions has demonstrated high efficiency and selectivity. researchgate.net These reactions are typically performed by grinding the phenolic starting material (isovanillin), a solid inorganic base (such as potassium carbonate or sodium bicarbonate), and the alkylating agent (phenoxymethyl chloride) together, sometimes with gentle heating. The absence of a solvent often leads to faster reaction rates and produces the desired ether in high purity and yield. researchgate.net The chemoselectivity of this method is a notable advantage; it can allow for the preferential etherification of more acidic phenols in a competitive environment. researchgate.net
Another innovative solvent-free approach is mechanochemistry, where mechanical force (e.g., through ball-milling) is used to activate the reaction. Mechanochemical protocols have been successfully developed for the synthesis of various aryl ethers, offering a rapid and solventless route that avoids the need for bulk heating. organic-chemistry.org This technique could be applied to the synthesis of this compound, potentially offering enhanced reaction rates and unique selectivity profiles compared to conventional methods.
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Phenolic Ethers
| Parameter | Solvent-Free Methodology (e.g., Grinding/Mechanochemistry) | Conventional Solution-Phase Methodology |
|---|---|---|
| Reagents | Isovanillin (B20041), Phenoxymethyl chloride, Solid Base (e.g., K₂CO₃) | Isovanillin, Phenoxymethyl chloride, Base (e.g., K₂CO₃, NaOH) |
| Solvent | None | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) or Protic (e.g., Ethanol) |
| Reaction Time | Typically shorter (minutes to a few hours) | Can be significantly longer (several hours to 24h) uns.ac.id |
| Work-up | Simplified; often direct filtration and washing | Requires solvent removal, liquid-liquid extraction, and washing |
| Yield & Purity | Often high to excellent researchgate.net | Variable, can be affected by side reactions and solvent choice numberanalytics.com |
| Environmental Impact | Reduced (no solvent waste) researchgate.net | Higher (solvent purchase, use, and disposal) |
Microwave-Assisted and Flow Chemistry Protocols
Modern energy sources and reaction setups are being increasingly employed to accelerate chemical transformations, improve yields, and enable better process control.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly optimizing reaction conditions and reducing synthesis times, often from hours to minutes. numberanalytics.comnih.gov The Williamson ether synthesis is particularly amenable to microwave irradiation, which provides efficient and uniform heating of the reaction mixture. numberanalytics.comnumberanalytics.com In the synthesis of this compound, microwave heating can significantly accelerate the rate of O-alkylation of isovanillin. This technique often leads to cleaner reactions with higher yields compared to conventional heating methods by minimizing the formation of byproducts that can occur during prolonged reaction times. nih.govpreprints.org Protocols typically involve irradiating a mixture of the isovanillin, phenoxymethyl halide, a base, and a high-boiling point polar solvent (like DMF or DMSO) in a dedicated microwave reactor. nih.govnih.gov
Flow Chemistry Protocols: Continuous flow chemistry offers several advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.net While specific flow chemistry protocols for this compound are not widely reported, the principles are directly applicable. The synthesis could be performed by pumping streams of the reactants (a solution of isovanillin and base, and a solution of phenoxymethyl halide) to a T-mixer, followed by passage through a heated packed-bed or coil reactor. This setup allows for rapid optimization of temperature, pressure, and residence time. Integrating flow chemistry with phase-transfer catalysis could provide a highly efficient and scalable manufacturing process. researchgate.net Furthermore, recent developments have shown the successful use of flow chemistry for related transformations, such as palladium-catalyzed carbonylation, highlighting its versatility. acs.org
Table 2: Representative Conditions for Microwave-Assisted Williamson Ether Synthesis of Phenolic Derivatives
| Parameter | Typical Microwave Protocol | Conventional Heating Protocol |
|---|---|---|
| Starting Materials | Phenolic Aldehyde, Alkyl Halide | Phenolic Aldehyde, Alkyl Halide |
| Base/Solvent System | K₂CO₃/DMF, Cs₂CO₃/Ethanol, NaOH/H₂O | K₂CO₃/DMF, NaH/THF, NaOH/Ethanol |
| Temperature | 80 - 150 °C nih.govnih.gov | Room Temperature to Reflux (e.g., 60-100 °C) acs.org |
| Reaction Time | 5 - 45 minutes preprints.org | 4 - 24 hours nih.gov |
| Power | 100 - 300 W | N/A |
| Typical Yield | Good to Excellent (often >85%) nih.gov | Variable (can be lower due to side reactions) |
Chemo-, Regio-, and Stereoselectivity Control in the Formation of this compound
The synthesis of this compound from isovanillin (3-hydroxy-4-methoxybenzaldehyde) presents a significant challenge in selectivity. The isovanillin molecule contains three potentially reactive sites: the phenolic hydroxyl group, the aldehyde carbonyl group, and the methoxy (B1213986) group. The desired reaction is the selective O-alkylation of the hydroxyl group.
Chemoselectivity: The primary challenge is to achieve O-alkylation at the hydroxyl group without inducing side reactions at the aldehyde functionality. Strong bases and nucleophiles could potentially react with the aldehyde via addition or condensation reactions. However, under typical Williamson ether synthesis conditions using moderately strong bases like potassium carbonate, the phenoxide formed is a much more potent nucleophile than the base itself, favoring the desired SN2 reaction with the phenoxymethyl halide over competing reactions with the aldehyde.
Regioselectivity: The key to a successful synthesis is controlling regioselectivity. The starting material, isovanillin, has a hydroxyl group at the 3-position and a methoxy group at the 4-position. The goal is to exclusively alkylate the hydroxyl group. Fortunately, the ether linkage of the methoxy group is generally unreactive under these conditions. The main regiochemical challenge arises if starting from a related catechol, such as 3,4-dihydroxybenzaldehyde. In the case of isovanillin, the primary site of reaction is the phenolic hydroxyl group, which is readily deprotonated to form a nucleophilic phenoxide.
Studies on the alkylation of substituted phenols show that the reaction conditions are critical for achieving high regioselectivity. nih.gov The choice of base and solvent system plays a pivotal role. For instance, using a combination of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be highly effective for clean O-alkylation of hindered or sensitive phenols. nih.gov In contrast, weaker bases or protic solvents may lead to lower yields or require harsher conditions. The choice of solvent can also dramatically influence the selectivity between O-alkylation and potential C-alkylation, with polar aprotic solvents like acetonitrile favoring the desired O-alkylation product. aiche.org
Stereoselectivity: The formation of the ether bond between the phenolic oxygen and the methylene (B1212753) carbon of the phenoxymethyl group does not create a new stereocenter. Therefore, stereoselectivity is not a consideration in this specific reaction unless either the starting phenol or the alkylating agent possesses pre-existing chirality that is to be retained.
Table 3: Influence of Reaction Conditions on Regioselectivity of Phenolic Alkylation
| Condition | Effect on Selectivity and Yield | Reference Example |
|---|---|---|
| Base | Strong, non-nucleophilic bases (e.g., DBU, K₂CO₃) favor clean O-alkylation by efficiently forming the phenoxide without competing side reactions. | The DBU/DMF system provides complete conversion and high yields (78–92%) in the O-alkylation of a related iodinated isovanillin derivative. nih.gov |
| Solvent | Polar aprotic solvents (DMF, DMSO, Acetonitrile) enhance the nucleophilicity of the phenoxide and accelerate the SN2 reaction, improving yields and selectivity. numberanalytics.com | Changing the solvent from methanol (B129727) to acetonitrile can improve the O/C alkylation ratio from 72:28 to 97:3 in a model system. aiche.org |
| Leaving Group | The reactivity order for the phenoxymethyl halide is I > Br > Cl. A more reactive leaving group allows for milder reaction conditions. | The Williamson synthesis is a classic SN2 reaction where leaving group ability is paramount for reaction efficiency. wikipedia.org |
| Catalyst | Phase-transfer catalysts are crucial for reactions in biphasic systems, facilitating the transfer of the phenoxide to the organic phase. | Bu₄NBr is an effective phase-transfer catalyst for the alkylation of isovanillin. acs.org |
Process Optimization and Scalability Considerations for this compound Production
Transitioning a synthetic protocol from the laboratory bench to an industrial scale requires careful optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For the Williamson ether synthesis of this compound, several factors are critical for successful scale-up.
Phase-Transfer Catalysis (PTC): One of the most powerful techniques for scaling up the Williamson ether synthesis is the use of phase-transfer catalysis. researchgate.netnumberanalytics.com This method is ideal for reactions involving a water-insoluble organic substrate (phenoxymethyl halide) and a water-soluble or solid base (like NaOH or K₂CO₃). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkylating agent. numberanalytics.com This overcomes the immiscibility of the reactants, leading to faster reaction rates, milder conditions (lower temperatures), and reduced side reactions. researchgate.net The catalyst-rich phase can often be recycled, improving the process's green credentials and profitability. researchgate.net
Process Parameters: Key parameters that require optimization for scale-up include:
Catalyst Loading: The amount of phase-transfer catalyst must be optimized to balance reaction rate and cost. numberanalytics.com
Reagent Concentration: Higher concentrations can increase throughput, but may also lead to issues with mixing, heat transfer, and side reactions.
Agitation Speed: Efficient mixing is crucial in multiphasic systems to maximize the interfacial area and ensure efficient mass transfer.
Temperature Control: Exothermic reactions require robust cooling systems to prevent thermal runaways.
Reagent Quality: The physical properties of solid reagents, such as the particle size of potassium carbonate, can have a dramatic impact on reaction kinetics and must be carefully controlled on a large scale. acs.org
Process Intensification: Adopting continuous flow processes, as mentioned previously, is a key strategy for process intensification. Flow reactors offer superior heat and mass transfer, which mitigates many of the challenges associated with scaling up batch reactions. researchgate.net This approach can lead to a safer, more consistent, and higher-quality production process. One-pot procedures, where consecutive reactions are performed without isolating intermediates, can also significantly improve efficiency and reduce waste on an industrial scale. phasetransfer.com
Table 4: Key Considerations for Scalability of this compound Production
| Factor | Optimization and Scalability Strategy | Rationale |
|---|---|---|
| Reaction System | Implement Phase-Transfer Catalysis (PTC) in a biphasic (liquid-liquid or solid-liquid) system. | Enhances reaction rates under mild conditions, improves yield, and simplifies separation. numberanalytics.comresearchgate.net |
| Catalyst | Select an efficient and cost-effective PTC (e.g., TBAB). Optimize loading to maximize rate vs. cost. Enable catalyst recycling. | Minimizes operational costs and environmental impact. numberanalytics.comresearchgate.net |
| Physical Form of Reagents | Control the particle size of solid bases (e.g., K₂CO₃). | Directly impacts reaction rate and reproducibility on a large scale. acs.org |
| Process Technology | Consider transitioning from batch to continuous flow processing. | Improves safety, control, heat/mass transfer, and consistency. Enables on-demand production. researchgate.net |
| Downstream Processing | Develop a streamlined work-up and purification protocol (e.g., filtration, crystallization) to minimize solvent use and product loss. | Crucial for achieving high overall process efficiency and purity at an industrial scale. |
Reactivity Profile and Derivatization Chemistry of 4 Methoxy 3 Phenoxymethyl Benzaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group is the most reactive site in the molecule and readily undergoes a variety of chemical transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde carbonyl group is susceptible to attack by a wide range of nucleophiles. A common example is the formation of hemiaminals and imines upon reaction with amines. For instance, the reaction of benzaldehydes with amines is a well-established process that proceeds through a tetrahedral carbinolamine intermediate. This intermediate can then dehydrate to form the corresponding imine or Schiff base. The stability of the initial hemiaminal adduct is influenced by the solvent and the electronic nature of both the aldehyde and the amine. organic-chemistry.org
Another important class of nucleophilic addition reactions is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the aldehyde. This reaction provides a direct route to secondary alcohols, extending the carbon skeleton of the parent molecule. The general scheme for this transformation involves the attack of the carbanionic nucleophile on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.
Oxidation and Reduction Reactions
The aldehyde group of 4-Methoxy-3-(phenoxymethyl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Methoxy-3-(phenoxymethyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and milder reagents like silver oxide (Ag2O). The choice of oxidant is often dictated by the presence of other sensitive functional groups within the molecule. For example, the synthesis of 4-(methoxymethyl)benzoic acid has been achieved through a two-step process involving radical bromination followed by nucleophilic substitution, starting from a methyl-substituted benzoic acid. rsc.org
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-methoxy-3-(phenoxymethyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method for this reduction. A study on the hydrosilylation of 4-methoxybenzaldehyde (B44291) using polymethylhydrosiloxane (B1170920) (PMHS) and potassium carbonate demonstrated an efficient and chemoselective reduction to the corresponding alcohol. pearson.com
Condensation Reactions and Imine Formation
The aldehyde functionality is a key participant in a variety of condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.
Imine Formation and Reductive Amination: As mentioned, the reaction of this compound with primary amines yields imines (Schiff bases). researchgate.net These imines can be isolated or generated in situ and subsequently reduced to form secondary amines through a process known as reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is a powerful tool for the synthesis of a wide range of amine derivatives. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the initial aldehyde. masterorganicchemistry.com
Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the synthesis of alkenes from aldehydes. masterorganicchemistry.comwpmucdn.comresearchgate.net In these reactions, a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide or a phosphate (B84403) byproduct. The stereoselectivity of the alkene product can often be controlled by the choice of reagents and reaction conditions. For example, the HWE reaction of 4-methoxybenzaldehyde with trimethyl phosphonoacetate in the presence of sodium methoxide (B1231860) yields methyl trans-4-methoxycinnamate. wpmucdn.com
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or malonic acid, in the presence of a basic catalyst. nih.govresearchgate.netacgpubs.orgbeilstein-journals.orgresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond. For instance, the condensation of benzaldehydes with malononitrile is a widely used transformation for the synthesis of benzylidenemalononitrile (B1330407) derivatives. acgpubs.org
| Condensation Reaction | Reagents | Product Type |
| Reductive Amination | Primary amine, NaBH3CN or NaBH(OAc)3 | Secondary amine |
| Wittig Reaction | Phosphorus ylide | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate ester, base | Alkene |
| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound |
Cyclization Reactions Initiated by the Aldehyde Group
The aldehyde group can act as an electrophile in intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.
Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.govnih.gov If a suitable β-arylethylamine derivative were reacted with this compound, it would be expected to undergo a Pictet-Spengler cyclization. The electron-rich nature of the benzene (B151609) ring in the starting aldehyde would facilitate the ring-closure step.
Bischler-Napieralski Reaction: While the Bischler-Napieralski reaction classically involves the cyclization of a β-arylethylamide using a dehydrating agent to form a dihydroisoquinoline, the aldehyde functionality can be incorporated into precursors for this reaction. organic-chemistry.orgwikipedia.orgresearchgate.net For example, the aldehyde could be converted to an amine via reductive amination, which is then acylated to provide the necessary amide substrate for the Bischler-Napieralski cyclization.
Chemical Modifications of the Phenoxymethyl (B101242) Moiety
The phenoxymethyl ether linkage presents another site for chemical modification, primarily through cleavage of the ether bond.
Ether Cleavage and Re-functionalization Strategies
The cleavage of the phenoxymethyl ether bond in this compound would result in the formation of 3-hydroxymethyl-4-methoxybenzaldehyde and phenol (B47542). This transformation typically requires harsh conditions, such as treatment with strong acids or Lewis acids.
Acid-Catalyzed Cleavage: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for the cleavage of ethers. masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of a benzyl-type ether like the phenoxymethyl group, the cleavage would likely proceed via an SN1 or SN2 mechanism depending on the specific reaction conditions.
Lewis Acid-Mediated Cleavage: Boron tribromide (BBr3) is a particularly effective reagent for the cleavage of aryl ethers. ufp.ptresearchgate.netacs.orgnih.gov The reaction mechanism is thought to involve the formation of an ether-BBr3 adduct, followed by an intramolecular or intermolecular transfer of a bromide ion. The reaction with BBr3 is often performed at low temperatures and can be more selective than methods employing strong protic acids.
Following the cleavage of the ether, the newly formed hydroxyl group on the benzaldehyde (B42025) core can be re-functionalized. This could involve alkylation to introduce a different ether group, esterification, or other transformations common for phenolic hydroxyl groups. This two-step sequence of ether cleavage followed by re-functionalization allows for the diversification of the substituent at the 3-position of the benzaldehyde ring.
| Reagent | Conditions | Products |
| HBr or HI | Strong acid, heat | 3-(Halomethyl)-4-methoxybenzaldehyde and Phenol |
| BBr3 | Lewis acid, low temperature | 3-(Bromomethyl)-4-methoxybenzaldehyde and Phenol |
Aromatic Substitution Reactions on the Pendant Phenyl Ring
The pendant phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution reactions. The nature and position of the incoming electrophile are governed by the directing effects of the ether oxygen and any pre-existing substituents on this ring. While specific studies on the electrophilic substitution of this compound are not extensively documented, the principles of such reactions are well-established. For instance, in the absence of other directing groups on the pendant ring, the ether oxygen would direct incoming electrophiles to the ortho and para positions.
Commercially available derivatives of this compound suggest that various substitutions on the pendant phenyl ring are achievable. These include halogenated and other substituted analogues.
Table 1: Examples of Commercially Available Derivatives with Substituted Pendant Phenyl Rings
| Derivative Name | Substituent on Pendant Phenyl Ring |
| 4-Methoxy-3-(2,4,6-tribromo-phenoxymethyl)-benzaldehyde | 2,4,6-Tribromo |
| 4-Methoxy-3-(2,3,4,5,6-pentafluoro-phenoxymethyl)-benzaldehyde | Pentafluoro |
| 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde | 3-Trifluoromethyl |
The synthesis of these derivatives would likely involve the reaction of a substituted phenol with a suitable derivative of 3-halomethyl-4-methoxybenzaldehyde or by direct electrophilic substitution on the pendant phenyl ring of this compound, though the latter may present challenges in selectivity due to the presence of multiple aromatic rings.
Functionalization of the Methylene Bridge
The methylene bridge (-CH₂-) connecting the two aromatic rings is a site for potential functionalization, although specific literature on such reactions for this compound is scarce. Generally, benzylic positions are susceptible to radical halogenation, oxidation, and deprotonation followed by electrophilic quench.
For instance, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light could introduce a bromine atom at the methylene bridge. This resulting benzylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Oxidation of the methylene bridge to a carbonyl group would also be a conceivable transformation, potentially leading to the formation of an ester or a ketone, depending on the specific reagents and reaction conditions employed.
Reactivity and Transformations of the Methoxy (B1213986) Substituent
The methoxy group on the benzaldehyde ring is a key modulator of the ring's reactivity and can itself be a site for chemical transformation.
The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation in natural product synthesis and medicinal chemistry. This can be achieved using various reagents. Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for demethylation. wikipedia.org The reaction with BBr₃ typically proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org This reaction is often carried out at low temperatures in aprotic solvents like dichloromethane. wikipedia.org
While no specific examples for the demethylation of this compound are available, studies on analogous compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) demonstrate the feasibility of such reactions. orientjchem.org The choice of reagent would be critical to avoid cleavage of the phenoxymethyl ether linkage.
Table 2: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent | Typical Conditions |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |
| Aluminum Chloride (AlCl₃) | Dichloromethane or other solvents, often with heating |
| Hydrobromic Acid (HBr) | Acetic acid or water, elevated temperatures |
The methoxy group is a well-known ortho-directing group in directed metalation reactions. This involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong base, typically an organolithium reagent like n-butyllithium, often in the presence of a chelating agent like TMEDA. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-5 position of the benzaldehyde ring.
While specific studies on the ortho-metalation of this compound are not reported, the methodology is well-established for other substituted anisoles. The aldehyde group would likely need to be protected as an acetal (B89532) prior to the metalation step to prevent its reaction with the organolithium base.
Multi-Component Reactions (MCRs) Incorporating this compound as a Key Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Benzaldehyde and its derivatives are common components in many MCRs. While no specific MCRs involving this compound have been detailed in the literature, its structural features make it a suitable candidate for several well-known MCRs.
For instance, in the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org this compound could serve as the aldehyde component in this reaction, leading to the synthesis of complex, peptide-like molecules incorporating its structural motif.
Similarly, in the Passerini three-component reaction , an aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acyloxy amide. wikipedia.org The aldehyde functionality of this compound makes it a prime candidate for this transformation.
The successful application of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives in various MCRs supports the potential of this compound to act as a key building block in the diversity-oriented synthesis of complex molecules. orientjchem.orgnih.gov
Mechanistic Investigations of Novel Transformations of this compound
Detailed mechanistic investigations of novel transformations specifically involving this compound are not currently available in the public domain. However, the reactivity of this molecule can be understood through the established mechanisms of its constituent functional groups.
For example, any transformation involving the aldehyde group, such as its reaction with nucleophiles, would proceed through the well-understood mechanism of nucleophilic addition to a carbonyl group. The electronic nature of the substituted benzene ring, with an electron-donating methoxy group and a somewhat electron-withdrawing phenoxymethyl group, would influence the electrophilicity of the aldehyde carbon.
Similarly, electrophilic substitution reactions on either of the aromatic rings would follow the established arenium ion mechanism, with the regioselectivity being determined by the directing effects of the substituents present.
A study on the synthesis of 4-phenacyloxy-3-methoxy-benzaldehyde, a related compound, proceeds via a Williamson etherification, a classic Sₙ2 reaction. orientjchem.org This provides a mechanistic model for the formation of the ether linkage in this compound itself.
Future mechanistic studies could focus on novel cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions involving the C-O bonds, or unique rearrangements of the molecule under specific conditions.
Advanced Applications of 4 Methoxy 3 Phenoxymethyl Benzaldehyde As a Chemical Scaffold
Application in the Synthesis of Complex Organic Molecules
The unique arrangement of a reactive aldehyde group, a methoxy (B1213986) substituent, and a phenoxymethyl (B101242) side chain on the benzene (B151609) ring of 4-Methoxy-3-(phenoxymethyl)benzaldehyde suggests its potential as a valuable building block in the synthesis of complex organic molecules. The aldehyde functionality is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions.
Benzaldehyde (B42025) and its derivatives are fundamental starting materials for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials. The aldehyde group can readily participate in cyclization reactions with dinucleophiles to form heterocyclic rings.
Nitrogen-Containing Heterocycles: In principle, this compound could be employed in reactions such as the Hantzsch pyridine synthesis or the Biginelli reaction to produce dihydropyridines and dihydropyrimidinones, respectively. However, a comprehensive review of the scientific literature did not yield specific examples of its use in these or other related syntheses of nitrogen-containing heterocycles.
Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as flavones and coumarins, often involves the reaction of a substituted benzaldehyde with a suitable phenolic precursor. While theoretically applicable, no specific instances of this compound being used for this purpose have been documented in the reviewed literature.
Sulfur-Containing Heterocycles: Similarly, the synthesis of sulfur-containing heterocycles like thiazoles and benzothiazines can utilize benzaldehyde derivatives. Despite the potential for the aldehyde group of this compound to react with sulfur-containing nucleophiles, no specific studies demonstrating such applications were identified.
A summary of potential, though not explicitly documented, heterocyclic syntheses involving this compound is presented below.
| Heterocycle Class | General Synthetic Approach | Potential Role of this compound |
| Dihydropyridines | Hantzsch Synthesis | Aldehyde component in a one-pot condensation with a β-ketoester and ammonia. |
| Flavones | Algar-Flynn-Oyamada Reaction | Condensation with a 2'-hydroxyacetophenone followed by oxidative cyclization. |
| Thiazolidinones | Three-component reaction | Reaction with an amine and a mercaptoacetic acid. |
Substituted benzaldehydes are crucial intermediates in the total synthesis of numerous natural products, often providing a key fragment of the final molecular architecture. The specific substitution pattern of this compound could potentially be leveraged to construct complex natural product scaffolds. However, a thorough search of the chemical literature did not reveal any published total syntheses or analog preparations where this compound was employed as a starting material or key intermediate.
The formation of macrocycles and other supramolecular structures often relies on the use of rigid building blocks that can direct the assembly of large, organized molecular architectures. The aromatic scaffold of this compound, with its defined substitution pattern, could potentially serve as a component in the synthesis of macrocycles such as calixarenes or pillararenes, or in the construction of molecular cages and other supramolecular assemblies. Despite this theoretical potential, no specific examples of its use in the synthesis of macrocyclic or supramolecular structures have been reported in the scientific literature.
Utility in Materials Science Research
The functional groups present in this compound also suggest its potential utility in the field of materials science, particularly in the development of novel polymers and catalytic systems.
Benzaldehyde derivatives can be incorporated into polymer backbones or serve as precursors for monomers. The aldehyde group can undergo polymerization reactions, or it can be chemically modified to introduce other polymerizable functionalities. While the phenoxymethyl group could influence the solubility and thermal properties of a resulting polymer, a review of the literature did not identify any studies where this compound was used as a monomer or precursor in polymer synthesis.
The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound offers several points for modification to create novel ligand architectures. For instance, the aldehyde could be converted into an imine or an amine, which can then be further functionalized to create multidentate ligands capable of coordinating to metal centers. The ether linkage of the phenoxymethyl group provides a degree of conformational flexibility that could be advantageous in certain catalytic applications. However, no specific research detailing the design and synthesis of catalytic ligands from this compound was found in the surveyed literature.
A table of potential ligand types that could be synthesized from this compound is provided below.
| Ligand Type | Synthetic Transformation | Potential Catalytic Application |
| Schiff Base Ligands | Condensation with a primary amine | Asymmetric catalysis, oxidation reactions |
| Pincer Ligands | Multi-step synthesis involving functionalization of the aromatic rings | Cross-coupling reactions, dehydrogenation |
| Phosphine (B1218219) Ligands | Conversion of the aldehyde to a chloromethyl group followed by reaction with a phosphide | Homogeneous catalysis |
Scaffolds for Advanced Functional Materials
The structural characteristics of this compound make it a promising building block for the creation of advanced functional materials, particularly polymers with specific properties. The aldehyde functionality can participate in various polymerization reactions, while the methoxy and phenoxymethyl groups can influence the physical and chemical properties of the resulting polymers, such as thermal stability and solubility.
Research into related methoxy-substituted benzaldehyde derivatives has demonstrated their utility in polymer synthesis. For instance, the polymerization of 4-methoxyphenol has been achieved using enzyme-catalyzed methods, resulting in polymers with excellent antioxidant properties. rsc.org While direct studies on polymers derived from this compound are not extensively documented, the principles of polymerization of similar compounds suggest its potential. The presence of the phenoxymethyl group could introduce additional aromatic interactions, potentially enhancing the thermal stability and mechanical strength of the polymers.
The synthesis of polymers from substituted maleimide derivatives, which can involve reactions with benzaldehyde-like structures, has been shown to produce thermally stable polymers. uctm.edu This suggests that this compound could be incorporated into such polymer backbones to impart specific functionalities.
| Potential Polymer Type | Key Monomer/Scaffold | Potential Properties | Relevant Research Findings |
| Polyesters/Polyimides | This compound | Enhanced thermal stability, specific optical properties | Polymerization of related benzaldehyde derivatives leads to thermally stable materials. |
| Functional Copolymers | This compound and other vinyl monomers | Tunable mechanical and chemical properties | Copolymerization of N-substituted maleimides with vinyl monomers improves polymer properties. uctm.edu |
| Antioxidant Polymers | Analogs like 4-methoxyphenol | Radical scavenging capabilities | Poly(4-methoxyphenol) exhibits excellent antioxidant properties. rsc.org |
Development of Agrochemical Intermediates
Benzaldehyde derivatives are important intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. The specific substitutions on the benzaldehyde ring play a crucial role in determining the biological activity of the final product. The 4-methoxy and 3-phenoxymethyl substitutions on the scaffold of interest can be strategically utilized to develop new agrochemical intermediates.
Phenolic ethers, a class of compounds to which this compound belongs, are known to be used as pesticides, herbicides, and fungicides. mdpi.com The synthesis of various phenoxy benzaldehyde derivatives has been a subject of interest in the agrochemical field. For example, 3-phenoxy-benzaldehyde is a key intermediate in the synthesis of pyrethroid agricultural chemicals. google.com This highlights the potential of the phenoxymethyl group in contributing to pesticidal activity.
The synthesis of derivatives from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a structurally related compound, has yielded aroyl hydrazones with antimicrobial activities. rsc.orgresearchgate.net This suggests that derivatives of this compound could also exhibit interesting biological activities relevant to agrochemical applications.
| Agrochemical Class | Key Intermediate Scaffold | Potential Application | Supporting Evidence from Related Compounds |
| Pyrethroid Insecticides | Phenoxy benzaldehydes | Broad-spectrum insect control | 3-phenoxy-benzaldehyde is a vital intermediate for synthetic pyrethroids. google.com |
| Fungicides/Herbicides | Phenolic ethers | Control of fungal pathogens and weeds | Phenolic ethers are utilized as pesticides, herbicides, and fungicides. mdpi.com |
| Antimicrobial Agents | Aroyl hydrazones from methoxy-benzaldehydes | Crop protection against microbial diseases | Derivatives of vanillin (B372448) show antimicrobial activity. rsc.orgresearchgate.net |
Contributions to Chemical Probe Design
Chemical probes are essential tools for studying biological processes in real-time within living systems. The design of fluorescent probes, in particular, has gained significant attention for their high sensitivity and spatiotemporal resolution in bioimaging. rsc.org The this compound scaffold possesses features that can be exploited in the design of novel chemical probes.
The methoxy group is known to influence the photophysical properties of fluorophores. For instance, the introduction of a 4-methoxy substitution on naphthalimide-based fluorescent probes has been shown to enhance their detection sensitivity. mdpi.com This "methoxy effect" can be a valuable strategy in designing highly sensitive probes. The aldehyde group on the this compound scaffold can serve as a reactive site for conjugation with fluorophores or for developing reaction-based probes that exhibit a change in fluorescence upon interaction with a specific analyte.
The development of fluorescent probes often involves the modular construction of molecules where a recognition unit is linked to a signaling unit (fluorophore). rsc.org The this compound can act as a core structure to which different recognition moieties and fluorophores can be attached to create a library of probes for various biological targets. For example, rhodamine-based probes have been synthesized through reactions with benzaldehyde derivatives for the detection of metal ions in specific cellular organelles. mdpi.com
| Probe Type | Scaffold Feature Utilized | Design Principle | Example from Related Research |
| Fluorescent Probes | Methoxy group | Enhancement of fluorescence quantum yield and sensitivity. | 4-methoxy substitution improves the sensitivity of naphthalimide PET probes. mdpi.com |
| Reaction-Based Probes | Aldehyde group | Analyte-triggered chemical reaction leading to a fluorescent response. | Benzaldehyde derivatives are used in the synthesis of probes for detecting various analytes. mdpi.com |
| Organelle-Targeting Probes | Core scaffold | Modular attachment of organelle-targeting moieties. | Modular development of probes for imaging formaldehyde in different cellular compartments. rsc.org |
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 Phenoxymethyl Benzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Reaction Intermediates and Products
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 4-Methoxy-3-(phenoxymethyl)benzaldehyde, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, confirming the substitution pattern and the presence of key functional groups.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct singlet in the downfield region, typically between 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde (B42025) ring system would likely present as a complex multiplet or as distinct signals. The proton at position 2 (adjacent to the aldehyde) would be the most downfield of the ring protons. The protons at positions 5 and 6 would also show characteristic shifts and couplings.
The protons of the phenoxymethyl (B101242) group introduce additional complexity. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) bridge are expected to appear as a singlet around 5.1-5.2 ppm. The five protons of the terminal phenyl ring would typically resonate in the 6.9-7.4 ppm range, with their exact shifts and splitting patterns depending on the electronic effects transmitted through the ether linkage. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically around 3.9 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most downfield signal, expected around 191-193 ppm. The aromatic carbons show a range of signals between approximately 110 and 165 ppm. The carbon of the methoxy group would appear around 56 ppm, while the methylene carbon of the phenoxymethyl group would be found near 70 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures such as 4-methoxybenzaldehyde (B44291) rsc.orgrsc.orghmdb.ca, O-benzylvanillin nist.gov, and other substituted benzaldehydes. rsc.org
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aldehyde (-CHO) | 9.85 (s, 1H) | 192.5 | Singlet, highly deshielded. |
| Methoxy (-OCH₃) | 3.92 (s, 3H) | 56.1 | Sharp singlet. |
| Methylene (-CH₂O-) | 5.15 (s, 2H) | 70.5 | Singlet connecting to the phenoxy group. |
| Aromatic (Benzaldehyde Ring) | |||
| C1-CHO | - | 130.5 | Quaternary carbon. |
| C2-H | 7.45 (d) | 110.2 | Ortho to aldehyde, coupled to H-6. |
| C3-C | - | 128.0 | Quaternary carbon with phenoxymethyl. |
| C4-OCH₃ | - | 164.5 | Quaternary carbon with methoxy. |
| C5-H | 7.05 (d) | 112.1 | Ortho to methoxy, coupled to H-6. |
| C6-H | 7.40 (dd) | 126.8 | Coupled to H-2 and H-5. |
| Aromatic (Phenoxy Ring) | |||
| C1'-O | - | 158.0 | Quaternary carbon. |
| C2'/C6'-H | 7.00 (d) | 115.0 | Ortho protons. |
| C3'/C5'-H | 7.30 (t) | 129.8 | Meta protons. |
| C4'-H | 7.10 (t) | 121.5 | Para proton. |
Mass Spectrometry (MS) for Mechanistic Pathway Elucidation and Product Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (molar mass: 242.27 g/mol ), electron ionization (EI) would lead to a molecular ion peak ([M]⁺) at m/z 242.
The fragmentation of this molecule is expected to follow pathways characteristic of substituted benzaldehydes and benzyl phenyl ethers. A primary and highly significant fragmentation would be the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-1]⁺) at m/z 241, which is often the base peak in the spectra of aromatic aldehydes. docbrown.info
Another major fragmentation pathway involves the cleavage of the benzylic ether bond. Cleavage can occur in two ways:
Formation of a phenoxy radical and a methoxy-substituted benzyl cation at m/z 149. This cation could subsequently lose CO to form an ion at m/z 121.
Formation of a phenol (B47542) cation (m/z 94) or a phenoxy cation (m/z 93) and a neutral methoxy-benzyl fragment.
Further fragmentation of the aromatic rings can lead to smaller ions. For instance, the characteristic phenyl cation at m/z 77 is expected from the loss of the CHO group from the benzoyl cation (m/z 105, formed via a more complex rearrangement) or from the phenoxy portion of the molecule. docbrown.info The fragmentation pathway for the closely related isomer O-benzylvanillin shows a prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a common and stable fragment in molecules containing a benzyl group. nist.gov A similar fragmentation is expected here.
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Formation Pathway |
| 242 | Molecular Ion | [C₁₅H₁₄O₃]⁺ | Ionization of the parent molecule. |
| 241 | [M-H]⁺ | [C₁₅H₁₃O₃]⁺ | Loss of H radical from the aldehyde group. docbrown.info |
| 151 | [M-C₆H₅O]⁺ | [C₈H₇O₂]⁺ | Cleavage of the ether bond, loss of phenoxy radical. |
| 149 | [M-C₇H₇O]⁺ | [C₈H₅O₂]⁺ | Cleavage of the ether bond, loss of benzyl radical. |
| 121 | [C₈H₉O]⁺ or [C₇H₅O₂]⁺ | [C₈H₉O]⁺ / [C₇H₅O₂]⁺ | Loss of CO from m/z 149 or loss of HCHO from m/z 151. |
| 93 | Phenoxy cation | [C₆H₅O]⁺ | Cleavage of the ether bond. |
| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement and cleavage of the phenoxymethyl group. nist.gov |
| 77 | Phenyl cation | [C₆H₅]⁺ | Fragmentation of the phenoxy group. docbrown.info |
X-ray Crystallographic Studies for Understanding Solid-State Interactions and Conformational Dynamics
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-Methoxy-3-(methoxymethyl)benzaldehyde, allows for a detailed prediction of its solid-state characteristics. nih.gov
It is anticipated that this compound would crystallize in a common space group for organic molecules, such as a monoclinic system (e.g., P2₁/c). The molecule possesses significant conformational flexibility, primarily around the C-O-C ether linkages. The dihedral angles between the plane of the benzaldehyde ring and the plane of the phenoxy ring will be a key structural feature, dictated by steric hindrance and crystal packing forces. In the analogue 4-Methoxy-3-(methoxymethyl)benzaldehyde, the dihedral angle between the benzene (B151609) ring and the methoxymethyl side chain is 9.7(2)°. nih.gov A larger angle would be expected for the bulkier phenoxymethyl group.
Interactive Table 3: Predicted Crystallographic Parameters for this compound Based on data for the analogue 4-Methoxy-3-(methoxymethyl)benzaldehyde. nih.gov
| Parameter | Value for Analogue [C₁₀H₁₂O₃] | Predicted Value/Feature for [C₁₅H₁₄O₃] |
| Crystal System | Monoclinic | Likely Monoclinic |
| Space Group | P2₁/c (or similar) | P2₁/c or P-1 |
| Molecules per unit cell (Z) | 4 | 2 or 4 |
| Key Dihedral Angle | 9.7 (2)° (Benzene ring to side chain) | > 10°, likely larger due to steric bulk. |
| Intermolecular Interactions | C-H···π interactions | C-H···O hydrogen bonds, C-H···π, and potential π-π stacking. |
| Conformation | Aldehyde group nearly coplanar with ring. | Aldehyde group expected to be nearly coplanar. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. The spectrum of this compound is expected to show characteristic bands for its constituent parts.
The most diagnostic IR absorption would be the strong C=O stretching vibration of the conjugated aldehyde, which typically appears between 1685 and 1705 cm⁻¹ for aromatic aldehydes. pressbooks.pub The position is lowered from that of a saturated aldehyde due to resonance with the aromatic ring. Another key feature for the aldehyde is a pair of weak C-H stretching bands, often referred to as a Fermi doublet, appearing between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.pubstudylib.net
The molecule also contains two different C-O ether linkages. The aryl-alkyl ether (Ar-O-CH₂) typically shows a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. docbrown.info Low-wavenumber modes, best probed by Raman or far-IR spectroscopy, would correspond to torsional vibrations of the methoxy and phenoxymethyl groups and other lattice vibrations in the solid state. nih.govmdpi.com
Interactive Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Notes |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Vibrations from both benzene rings. |
| 2980-2940 | Methylene (-CH₂-) Asymmetric/Symmetric Stretch | Medium-Weak | |
| 2850-2830 | Methoxy (-OCH₃) C-H Stretch | Medium | |
| 2840-2800 | Aldehyde C-H Stretch (Fermi Doublet) | Weak | Characteristic aldehyde C-H stretch. pressbooks.pub |
| 2740-2700 | Aldehyde C-H Stretch (Fermi Doublet) | Weak | The second, often sharper, peak of the doublet. missouri.edu |
| 1705-1685 | Aldehyde C=O Stretch | Strong | Conjugation lowers frequency. pressbooks.pub |
| 1600, 1585, 1500, 1450 | Aromatic C=C Ring Stretches | Medium-Strong | Multiple bands characteristic of substituted benzenes. |
| 1260-1230 | Aryl-O-C Asymmetric Stretch | Strong | From both Ar-O-CH₃ and Ar-O-CH₂ linkages. |
| 1050-1020 | Aryl-O-C Symmetric Stretch | Medium | From ether linkages. |
| 880-810 | Aromatic C-H Out-of-Plane Bending | Strong | Pattern depends on ring substitution. |
Computational and Theoretical Investigations of 4 Methoxy 3 Phenoxymethyl Benzaldehyde
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of organic molecules. For 4-Methoxy-3-(phenoxymethyl)benzaldehyde, these calculations can map its electron distribution, identify reactive sites, and quantify its electronic properties.
Molecular Geometry and Electronic Properties: Studies on structurally similar compounds, such as various substituted benzaldehydes and methoxy-containing aromatics, are typically optimized using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netiosrjournals.orgnih.gov These calculations provide optimized bond lengths and angles. For this compound, the geometry is dictated by the interplay of the electron-donating methoxy (B1213986) group, the electron-withdrawing aldehyde group, and the bulky phenoxymethyl (B101242) substituent.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. iosrjournals.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the aldehyde group and the aromatic ring to which it is attached.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In this compound, the most negative regions (red/yellow) are anticipated around the oxygen atoms of the aldehyde and methoxy groups, indicating them as sites for electrophilic attack. The regions around the aldehydic proton and aromatic protons would show positive potential (blue), marking them as potential sites for nucleophilic interaction.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness, in particular, is used to understand the stability of different molecular conformations. researchgate.net
| Parameter | Predicted Value/Location | Significance |
| HOMO | Primarily on the methoxy-substituted ring | Region of electron donation; susceptible to electrophilic attack |
| LUMO | Primarily on the benzaldehyde (B42025) moiety | Region of electron acceptance; susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderately large | Indicates good kinetic stability |
| MEP Negative Sites | Oxygen atoms of aldehyde and methoxy groups | Sites for electrophilic attack and hydrogen bonding |
| MEP Positive Sites | Aldehydic and aromatic hydrogen atoms | Sites for nucleophilic attack |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time, including its flexibility and interactions with its environment.
Intermolecular Interactions: In a condensed phase, molecules of this compound would interact through various non-covalent forces. MD simulations can model these interactions, which govern the material's bulk properties.
Hydrogen Bonding: Although the molecule has no strong hydrogen bond donors, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors, forming weak C-H···O interactions with neighboring molecules. nih.govresearchgate.net
π-π Stacking: The two aromatic rings can participate in π-π stacking interactions, which would contribute significantly to the crystal packing and stabilization.
Computational studies on related amide structures have shown that while crystal packing has a minor effect on bond lengths and angles, it significantly influences the dihedral angles and the rotational conformation of the aromatic rings. nih.gov
| Interaction Type | Participating Groups | Significance |
| C-H···O Hydrogen Bonding | Aromatic/Aldehydic C-H and Carbonyl/Ether Oxygen | Directs crystal packing and stabilizes the solid-state structure nih.govresearchgate.net |
| π-π Stacking | Phenyl and substituted-phenyl rings | Contributes to crystal stability and influences electronic properties |
| Dihedral Angle Flexibility | C(ring)-C(aldehyde), C(ring)-C(ether), C-O-C(ether) | Determines the overall 3D shape and steric accessibility of functional groups mdpi.com |
Prediction of Reaction Pathways and Transition State Geometries
A primary goal of computational chemistry is to predict chemical reactivity and map out the entire course of a reaction. This involves identifying the low-energy reactant and product states, as well as the high-energy transition state (TS) that connects them.
Methodology: DFT calculations are commonly used to map the potential energy surface of a reaction. By locating the transition state structure, which is a first-order saddle point on this surface, chemists can calculate the activation energy barrier. This barrier determines the reaction rate. The Intrinsic Reaction Coordinate (IRC) method is then often used to confirm that the located TS correctly connects the desired reactants and products. This approach has been successfully applied to model complex reactions, such as methane (B114726) hydroxylation at enzyme active sites. researchmap.jp
Potential Reactions of this compound:
Oxidation of the Aldehyde: A common reaction for benzaldehydes is oxidation to the corresponding carboxylic acid. Computational modeling could predict the activation energy for this process with various oxidants. The TS would likely involve the approach of the oxidant to the aldehyde group and the breaking/forming of C-H and O-H bonds.
Nucleophilic Addition to the Carbonyl: The aldehyde carbon is electrophilic and susceptible to attack by nucleophiles. Quantum chemical calculations can model the addition of nucleophiles like cyanide or organometallic reagents. The calculations would reveal the geometry of the tetrahedral intermediate and the energy barrier to its formation.
Electrophilic Aromatic Substitution: The electron-rich benzene ring is susceptible to attack by electrophiles. Computational models could predict the regioselectivity of reactions like nitration or halogenation, determining whether substitution is more favorable at the positions ortho or para to the activating methoxy and phenoxymethyl groups.
| Reaction Type | Potential Reactant(s) | Focus of Computational Study |
| Oxidation | Peroxy acids, KMnO₄ | Transition state geometry and activation energy for conversion to carboxylic acid |
| Nucleophilic Addition | Grignard reagents, organolithiums | Energy profile for the formation of a secondary alcohol |
| Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Prediction of regioselectivity and stability of the Wheland intermediate |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
QSRR modeling aims to build a mathematical relationship between a molecule's structural or physicochemical properties and its chemical reactivity. Instead of studying a single molecule, QSRR involves analyzing a series of related compounds to derive a predictive model.
Hansch-Type Analysis: A common QSRR approach is the Hansch analysis, which correlates reactivity with a combination of hydrophobic, electronic, and steric parameters. For a series of derivatives of this compound, one could develop a QSRR equation of the form:
log(k) = c₁π + c₂σ + c₃MR + C
Where:
log(k) is the logarithm of the reaction rate constant (a measure of reactivity).
π (pi) is the substituent's hydrophobicity constant.
σ (sigma) is the Hammett constant, quantifying the substituent's electronic effect (electron-donating or -withdrawing).
MR is the Molar Refractivity, a measure of the substituent's volume and polarizability (a steric parameter).
c₁, c₂, c₃, and C are coefficients determined by regression analysis.
Studies on phenoxy and benzyloxy acetic acid derivatives have successfully used this approach to correlate structure with biological activity, finding positive correlations with hydrophobicity (π) and electronic (σ) parameters, and negative correlations with steric (MR) parameters for certain substituent positions. nih.gov Similar principles apply to chemical reactivity. For instance, in an electrophilic aromatic substitution reaction, reactivity would likely be enhanced by electron-donating groups (negative σ values) and potentially hindered by large, bulky substituents (high MR values). Other descriptors like molecular volume and dipole moment have also been used in QSRR models to predict properties like skin irritation, which is a form of chemical reactivity. nih.gov
| Parameter | Physicochemical Property | Predicted Influence on Reactivity |
| π (Hydrophobicity Constant) | Partitioning between aqueous and non-polar phases | Can influence reaction rates in multiphase systems |
| σ (Hammett Constant) | Electronic effect of a substituent on the ring | Electron-donating groups (negative σ) increase reactivity toward electrophiles |
| MR (Molar Refractivity) | Steric bulk and polarizability of a substituent | Large groups can sterically hinder the reaction site, decreasing reactivity nih.gov |
| LogP | Octanol-water partition coefficient | Overall molecular hydrophobicity, affecting permeability and interaction with non-polar environments nih.gov |
Future Research Directions and Perspectives on 4 Methoxy 3 Phenoxymethyl Benzaldehyde
Exploration of Untapped Synthetic Potential and Unprecedented Reactivity Modes
The benzaldehyde (B42025) moiety is a cornerstone of organic synthesis, known for its versatile reactivity. nih.govfiveable.me However, the specific substitution pattern of 4-Methoxy-3-(phenoxymethyl)benzaldehyde may give rise to novel reactivity. Future research could focus on leveraging the electronic effects of the methoxy (B1213986) and phenoxymethyl (B101242) groups to achieve unprecedented transformations. For instance, the ortho-position relative to the aldehyde could be a target for C-H functionalization, a rapidly advancing area of organic chemistry. acs.orgnih.gov The development of transient directing groups could enable selective modifications at this position, overriding the directing effects of the existing substituents. acs.orgnih.gov
Furthermore, the aldehyde's formyl C-H bond could be a handle for innovative reactions beyond traditional nucleophilic additions. acs.org Metal-hydride catalysis could facilitate hydroacylation and related C-C bond-forming reactions, transforming the aldehyde into more complex structural motifs. acs.org The phenoxymethyl group, while often considered a stable ether linkage, could also be targeted for cleavage or rearrangement under specific catalytic conditions, providing another avenue for diversification.
Table 1: Hypothetical Untapped Reaction Modes for this compound
| Reaction Type | Proposed Reagents/Catalysts | Potential Product Class | Scientific Rationale |
|---|---|---|---|
| ortho-C-H Arylation | Pd(OAc)₂, Amino Acid Ligand, Ar-I | Biaryl Aldehydes | Utilizes transient directing group strategy for selective C-H activation ortho to the aldehyde. acs.orgnih.gov |
| Reductive Cross-Coupling | Ni or Pd Catalyst, Reducing Agent, Alkyl Halide | Substituted Benzyl (B1604629) Ethers | Bypasses traditional Grignard or organolithium reagents for a more functional group tolerant approach. acs.orgnih.govrug.nl |
| Photoredox-Mediated Giese Reaction | Ru(bpy)₃²⁺, Light, Michael Acceptor | γ-Ketoaldehydes | Accesses radical reactivity of the aldehyde C-H bond under mild conditions. rroij.com |
| Decarbonylative Cross-Coupling | Rh or Pd Catalyst, Coupling Partner | Methoxy-phenoxymethyl-arenes | Removes the aldehyde group to form a new C-C bond, offering a novel disconnection approach. |
| Ether Cleavage and Cyclization | Lewis Acid or Transition Metal Catalyst | Fused Heterocyclic Scaffolds | Aims to activate the phenoxymethyl ether for intramolecular cyclization onto the aromatic ring. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The future of chemical synthesis will heavily rely on automation and high-throughput experimentation (HTE) to accelerate discovery. thieme.debeilstein-journals.orgyoutube.com These platforms allow for the rapid screening of reaction conditions, catalysts, and substrates, which is ideal for a molecule like this compound where the optimal reaction parameters are largely unknown. beilstein-journals.orgyoutube.com An automated synthesis platform could be programmed to explore a wide range of cross-coupling reactions, for example, varying ligands, metal precursors, bases, and solvents to quickly identify optimal conditions for derivatization. thieme.debeilstein-journals.org
HTE can be particularly valuable for mapping the reactivity of this compound and for the discovery of new catalysts. nih.govnih.govcuanschutz.edu By running hundreds or even thousands of reactions in parallel on a small scale, researchers can efficiently identify "hits" – conditions that lead to desired products or novel reactivity. nih.govnih.gov This data can then be used to train machine learning algorithms to predict reaction outcomes and propose new experiments, further accelerating the pace of research. rroij.combeilstein-journals.org
Table 2: Hypothetical High-Throughput Experimentation (HTE) Screening Parameters
| Variable Parameter | Range of Conditions to be Screened | Objective | Potential Outcome |
|---|---|---|---|
| Catalyst | Library of Pd, Ni, Cu, and Fe catalysts | Identify optimal metal for a specific transformation | Discovery of a highly efficient and selective catalyst for C-H functionalization or cross-coupling. solubilityofthings.com |
| Ligand | Diverse phosphine (B1218219), N-heterocyclic carbene (NHC), and chiral ligands | Tune reactivity, selectivity, and enantioselectivity | Development of stereoselective methods for creating chiral derivatives. |
| Solvent | Array of polar aprotic, polar protic, and nonpolar solvents | Optimize solubility, reaction rate, and product distribution | Finding environmentally benign solvent systems that enhance reaction performance. neuroquantology.com |
| Temperature | 25 °C to 150 °C | Determine kinetic and thermodynamic parameters | Elucidating the reaction mechanism and identifying conditions to minimize side products. |
| Additives | Various bases, acids, and salts | Modulate catalyst activity and reaction pathways | Enhancing reaction yields and discovering novel reactivity through additive effects. |
Bio-Inspired Synthetic Approaches and Sustainable Chemical Transformations
The principles of green chemistry and the inspiration drawn from biological systems are increasingly shaping the future of organic synthesis. solubilityofthings.comneuroquantology.com For this compound, this could manifest in several ways. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly route to new derivatives. solubilityofthings.comsciepublish.commit.edu For example, engineered enzymes could be used for the stereoselective reduction of the aldehyde to an alcohol or for the selective oxidation of other parts of the molecule. mit.edunih.gov The microbial synthesis of aromatic aldehydes is a growing field, and it is conceivable that engineered metabolic pathways could be designed to produce this compound from renewable feedstocks. sciepublish.commit.edu
Sustainable chemical transformations aim to reduce waste, energy consumption, and the use of hazardous materials. solubilityofthings.commdpi.com Research in this area could focus on developing catalytic reactions that proceed under mild conditions, in water or other green solvents, and with high atom economy. mdpi.com For instance, the selective oxidation of a precursor toluene (B28343) derivative using a V-based catalytic system in water would represent a sustainable route to this compound. mdpi.com
Table 3: Potential Bio-Inspired and Sustainable Synthetic Strategies
| Approach | Specific Example | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| Biocatalysis | Use of an engineered ketoreductase for asymmetric reduction of the aldehyde | High enantioselectivity, mild reaction conditions, reduced waste | Enzyme engineering, white biotechnology. nih.govnih.gov |
| Microbial Synthesis | Engineered E. coli or yeast strain to produce the compound from glucose | Use of renewable feedstocks, potential for cost-effective large-scale production | Metabolic engineering, synthetic biology. sciepublish.commit.edu |
| Green Solvents | Performing cross-coupling reactions in water or ionic liquids | Reduced environmental impact, simplified product purification | Green chemistry, process development. researchgate.net |
| Flow Chemistry | Continuous synthesis in a microreactor | Improved safety, scalability, and control over reaction parameters | Process intensification, chemical engineering. thieme.de |
| Tandem Reactions | One-pot synthesis from simpler precursors without isolating intermediates | Increased efficiency, reduced solvent use and waste | Catalysis, reaction design. liberty.eduliberty.edu |
Development of Novel Analogues with Tailored Reactivity
The systematic modification of the this compound scaffold can lead to novel analogues with finely tuned properties and reactivity. liberty.eduacs.orgijpsr.comresearchgate.netnih.gov By altering the substituents on either the main benzaldehyde ring or the phenoxy group, researchers can modulate the electronic and steric characteristics of the molecule. For instance, introducing electron-withdrawing groups on the phenoxy ring could make the ether linkage more susceptible to cleavage, opening up new synthetic possibilities. Conversely, adding bulky groups could enhance the selectivity of reactions at other positions by sterically hindering certain approaches.
The development of such analogues is crucial for structure-activity relationship (SAR) studies, particularly if the compound or its derivatives show promise in areas like medicinal chemistry or materials science. acs.orgnih.gov The synthesis of a library of analogues would allow for a systematic exploration of how structural changes impact function, a key step in the development of new chemical entities with desired properties. acs.org
Table 4: Hypothetical Analogues and Their Potential Tailored Reactivity
| Analogue Structure | Modification | Hypothesized Change in Reactivity | Potential Application |
|---|---|---|---|
| 4-Methoxy-3-(pentafluorophenoxymethyl)benzaldehyde | Perfluorinated phenoxy group | Increased acidity of benzylic protons, potential for novel C-H functionalization | Precursor for fluorinated polymers or agrochemicals. |
| 4-Amino-3-(phenoxymethyl)benzaldehyde | Methoxy group replaced with an amino group | Enhanced nucleophilicity of the aromatic ring, altered directing effects in electrophilic substitution | Building block for dyes or pharmaceuticals. |
| 4-Methoxy-3-(phenoxymethyl)boronic acid | Aldehyde group replaced with a boronic acid | Versatile handle for Suzuki cross-coupling reactions | Intermediate for the synthesis of complex biaryl structures. |
| This compound-N-tosylhydrazone | Aldehyde converted to a tosylhydrazone | Precursor for diazo compound generation and subsequent carbene chemistry | Access to cyclopropanation and other carbene-mediated reactions. |
| Chiral 4-Methoxy-3-(1-phenylethoxy)benzaldehyde | Achiral phenoxymethyl replaced with a chiral benzylic ether | Introduction of chirality for asymmetric synthesis | Chiral building block or ligand for asymmetric catalysis. |
Applications in Emerging Areas of Chemical Science
While the current applications of this compound are not well-documented, its structural features suggest potential utility in several emerging areas of chemical science. The presence of an aldehyde group makes it a candidate for the synthesis of functional materials, such as polymers and hydrogels, where the aldehyde can be used for cross-linking or surface functionalization. acs.orgsprchemical.comacs.org In chemical biology, the molecule could serve as a scaffold for the development of chemical probes to study biological processes, or as a starting point for the design of bioactive molecules. nih.govnih.gov
The aromatic framework and the potential for derivatization also make it an interesting candidate for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). neuroquantology.com The ability to tune the electronic properties of the molecule through the synthesis of analogues would be particularly valuable in this context. Furthermore, the compound could find use as an intermediate in the synthesis of more complex molecules with applications in pharmaceuticals or agrochemicals. sprchemical.comnumberanalytics.com
Table 5: Potential Emerging Applications for this compound and its Derivatives
| Emerging Field | Potential Role of the Compound/Derivatives | Key Molecular Features | Illustrative Example |
|---|---|---|---|
| Materials Science | Monomer for the synthesis of functional polymers or resins | Aldehyde group for polymerization/cross-linking; aromatic rings for thermal stability | Incorporation into a polymer backbone to create materials with specific optical or mechanical properties. acs.orgsprchemical.comacs.org |
| Chemical Biology | Scaffold for the development of small molecule probes | Reactive aldehyde for bioconjugation; tunable structure for SAR studies | A fluorescently-labeled derivative for imaging cellular processes. nih.gov |
| Organic Electronics | Building block for organic semiconductors or emitters | Conjugated aromatic system; potential for tuning HOMO/LUMO energy levels | Synthesis of a larger conjugated system for use in an OLED device. neuroquantology.com |
| Medicinal Chemistry | Starting material for the synthesis of bioactive compounds | Versatile scaffold for diversification; potential for interaction with biological targets | Development of analogues as inhibitors of specific enzymes, such as aldehyde dehydrogenases. acs.org |
| Agrochemicals | Precursor for novel pesticides or herbicides | Potential for structural modifications to optimize biological activity and environmental profile | Synthesis of derivatives with insecticidal or fungicidal properties. numberanalytics.com |
Q & A
Q. What are the common synthetic routes for 4-Methoxy-3-(phenoxymethyl)benzaldehyde?
The synthesis typically involves multi-step reactions starting with readily available benzaldehyde derivatives. A representative method includes:
- Step 1 : Condensation of 4-methoxybenzaldehyde with a phenoxymethyl group precursor (e.g., phenoxymethyl chloride) under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Purification via column chromatography using ethyl acetate/hexane (30:70) to isolate the product, achieving yields >85% .
- Key reagents : Hydrazinopyridine, acetic acid (as a catalyst), and ethanol as a solvent .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : To confirm the substitution pattern and functional groups. For example, characteristic aldehyde proton signals appear at δ ~9.85 ppm , while methoxy protons resonate at δ ~3.84 ppm .
- FTIR : Peaks at ~1700 cm⁻¹ confirm the aldehyde group, and ~1250 cm⁻¹ indicate ether linkages .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₆O₄: 296.1048) .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as:
- An intermediate for synthesizing bioactive molecules, such as triazolo-pyridine derivatives with potential antimicrobial activity .
- A scaffold for studying structure-activity relationships (SAR) in neurological drug candidates due to its methoxy and phenoxymethyl substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Ethanol or dichloromethane enhances solubility and reduces side reactions .
- Catalyst screening : Acetic acid or Lewis acids (e.g., ZnCl₂) improve condensation efficiency .
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition .
- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Multi-model validation : Compare results across in vitro (enzyme inhibition) and in silico (molecular docking) platforms to confirm target specificity .
- Batch reproducibility : Verify compound purity (>95% via HPLC) to rule out impurities influencing bioactivity .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Crystal growth : Slow evaporation of acetone/water mixtures produces diffraction-quality crystals .
- Data refinement : SHELX software (e.g., SHELXL) resolves disorder in the phenoxymethyl group by applying riding atom models and anisotropic displacement parameters .
- Twinned data : High-resolution datasets (≤1.0 Å) and twin law refinement (e.g., using PLATON) mitigate pseudo-symmetry issues .
Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?
- Kinetic analysis : Monitor reaction progress via in situ NMR to identify intermediates (e.g., hemiaminal formation) .
- DFT calculations : Simulate transition states to predict regioselectivity in substitutions (e.g., methoxy vs. phenoxymethyl group reactivity) .
- Isotopic labeling : Use ¹⁸O-labeled aldehydes to track oxygen exchange in hydrolysis reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
